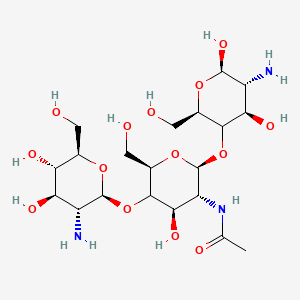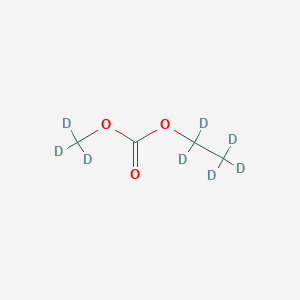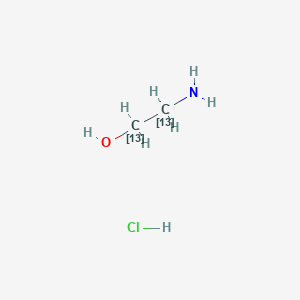
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Übersicht
Beschreibung
“3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with potential benefits in various fields of research and industry. It has a molecular weight of 220.31 and a molecular formula of C12H20N4 .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, which includes “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, has been a subject of interest in recent years . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .
Molecular Structure Analysis
The molecular structure of “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” consists of a cyclopentyl group attached to a 1,2,4-triazole ring, which is further connected to a piperidine ring .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," have shown significant promise in drug development due to their broad range of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The structural versatility of triazoles allows for numerous modifications, leading to potential therapeutic applications against various diseases, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).
Synthetic Routes for Triazole Compounds
The synthesis of triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been a focus of research due to their relevance in pharmaceutical chemistry. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a notable method for creating these structures efficiently and selectively. This method underscores the importance of triazoles in the development of new drugs, showcasing the versatility and applicability of these compounds in creating biologically active molecules (Kaushik et al., 2019).
Piperazine and its Analogues in Therapeutics
Piperazine, as part of the core structure in "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," is a critical scaffold in medicinal chemistry. It has been incorporated into various drugs targeting Mycobacterium tuberculosis, including treatments for multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine-based compounds highlights their potential in addressing pressing medical challenges, especially in developing safer and more effective anti-mycobacterial agents (Girase et al., 2020).
Environmental and Industrial Applications
Beyond pharmaceutical applications, triazole and piperazine derivatives have shown utility in environmental and industrial contexts. For instance, triazole compounds have been evaluated as corrosion inhibitors for metals, showcasing their potential in extending the lifespan of metal structures and components in various industrial applications. The environmentally friendly nature of these compounds, coupled with their efficiency, underscores their value in sustainable practices (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVFJSJCQJTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)


![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)


